molecular formula C18H36O2 B11968756 9-Octadecene-1,12-diol CAS No. 7706-08-3

9-Octadecene-1,12-diol

Cat. No.: B11968756
CAS No.: 7706-08-3
M. Wt: 284.5 g/mol
InChI Key: DKBBOWMEYUBDGN-JLHYYAGUSA-N
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Description

9-Octadecene-1,12-diol is an organic compound with the molecular formula C18H36O2 It is a long-chain diol, characterized by the presence of two hydroxyl groups (-OH) at the 1st and 12th positions of an octadecene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Octadecene-1,12-diol typically involves the reduction of 9-Octadecene-1,12-dione. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of 9-Octadecene-1,12-dione using a suitable catalyst such as palladium on carbon (Pd/C). The process is optimized for high yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

9-Octadecene-1,12-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The double bond in the octadecene chain can be reduced to form a saturated diol.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C is commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.

Major Products

    Oxidation: 9-Octadecene-1,12-dione or 9-Octadecene-1,12-dicarboxylic acid.

    Reduction: 9-Octadecane-1,12-diol.

    Substitution: 9-Octadecene-1,12-dichloride or 9-Octadecene-1,12-dibromide.

Scientific Research Applications

9-Octadecene-1,12-diol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of surfactants, lubricants, and polymers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 9-Octadecene-1,12-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Octadecene: A similar compound with a single double bond but lacking hydroxyl groups.

    1,12-Octadecanediol: A saturated diol with hydroxyl groups at the 1st and 12th positions but no double bond.

    9-Octadecene-1,12-dione: A compound with carbonyl groups instead of hydroxyl groups.

Uniqueness

9-Octadecene-1,12-diol is unique due to the presence of both a double bond and two hydroxyl groups, which confer distinct chemical reactivity and physical properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

7706-08-3

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

IUPAC Name

(E)-octadec-9-ene-1,12-diol

InChI

InChI=1S/C18H36O2/c1-2-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19/h10,13,18-20H,2-9,11-12,14-17H2,1H3/b13-10+

InChI Key

DKBBOWMEYUBDGN-JLHYYAGUSA-N

Isomeric SMILES

CCCCCCC(C/C=C/CCCCCCCCO)O

Canonical SMILES

CCCCCCC(CC=CCCCCCCCCO)O

Origin of Product

United States

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